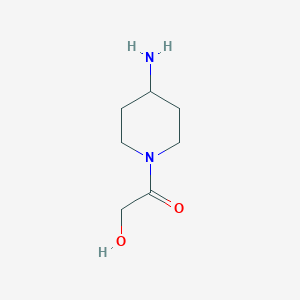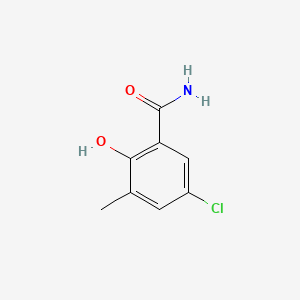
(5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a formyl group at the 5-position, a methyl group at the 1-position, and an acetate ester at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron(III) chloride.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Esterification: The final step involves the esterification of the formylated pyrrole with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Pyrrole: Using large reactors for the Paal-Knorr synthesis.
Formylation: Employing continuous flow reactors for the Vilsmeier-Haack reaction to ensure consistent quality and yield.
Esterification: Utilizing automated systems for the esterification process to maximize efficiency and minimize human error.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The acetate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: (5-Carboxy-1-methyl-1H-pyrrol-2-yl)methyl acetate.
Reduction: (5-Hydroxymethyl-1-methyl-1H-pyrrol-2-yl)methyl acetate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
(5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with the formyl and acetate groups.
Pathways Involved: The compound may modulate biochemical pathways related to cell signaling, metabolism, and gene expression.
類似化合物との比較
(5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl propionate: Similar structure but with a propionate ester instead of acetate.
(5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl butyrate: Similar structure but with a butyrate ester instead of acetate.
Uniqueness:
Structural Features: The acetate ester provides unique reactivity compared to other esters.
Reactivity: The presence of the formyl group at the 5-position offers distinct chemical properties and reactivity patterns.
特性
CAS番号 |
30569-18-7 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC名 |
(5-formyl-1-methylpyrrol-2-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO3/c1-7(12)13-6-9-4-3-8(5-11)10(9)2/h3-5H,6H2,1-2H3 |
InChIキー |
SGWNRXDQJJHFML-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CC=C(N1C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


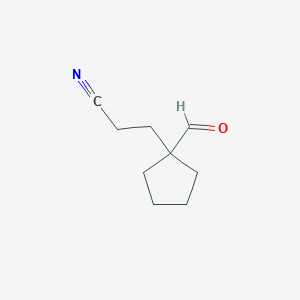
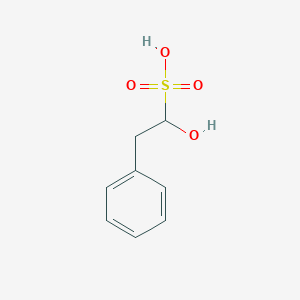


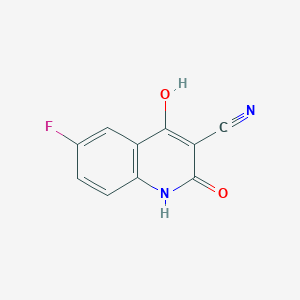

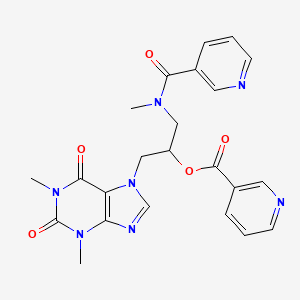
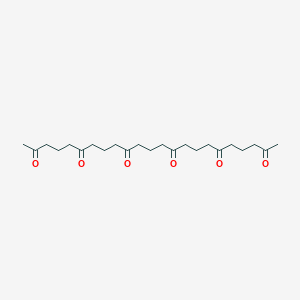

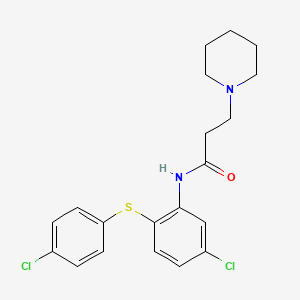

![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)
